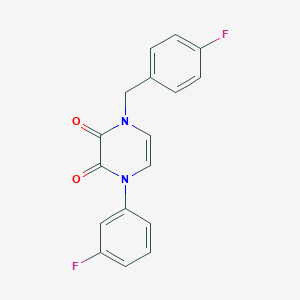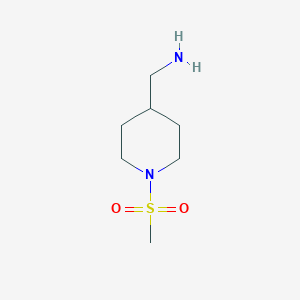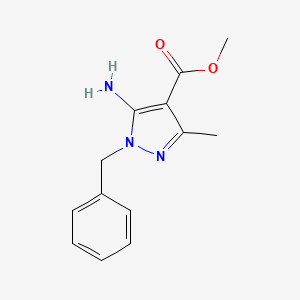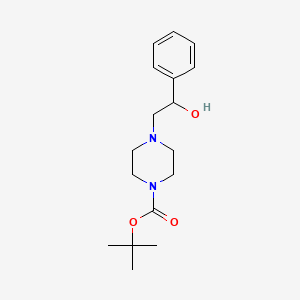![molecular formula C24H29N5OS B2961700 N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide CAS No. 923241-72-9](/img/structure/B2961700.png)
N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a triazole ring, and a thiadiazine ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. X-ray diffraction is often used to determine the exact structure of such compounds .Scientific Research Applications
Synthesis and Biological Activities
- Compounds with structures similar to the given chemical have been synthesized and evaluated for their potential antibacterial, antifungal, and anticancer activities. For instance, a study described the synthesis of a series of compounds and their testing against various microbial strains and for in vitro anticancer activity. Some compounds showed promising results in these evaluations, highlighting their potential for further development as therapeutic agents (Holla, Rao, Sarojini, Akberali, & Kumari, 2006).
Antimicrobial Evaluation
- Another research focused on the synthesis and antimicrobial evaluation of novel fused heterocyclic derivatives, including triazolo[3,4-b][1,3,4] thiadiazines. These compounds were tested against various bacterial and fungal strains, and some exhibited significant antimicrobial activity. This study suggests that these compounds could be further modified to enhance their efficacy and develop potential antifungal agents (Sahu, Ganguly, & Kaushik, 2014).
Structural and Molecular Studies
- Structural and molecular studies of similar compounds have been conducted to understand their properties and interactions at the molecular level. For example, a joint theoretical and experimental study investigated the structures of two novel triazolo[3,4-b]-1,3,4-thiadiazine derivatives, providing insights into their conformations and intermolecular interactions, which are crucial for their biological activities (Kaynak, Aytaç, & Tozkoparan, 2010).
Synthesis and Crystal Structure Analysis
- The synthesis and crystal structure analysis of related compounds have also been reported, contributing to the understanding of their chemical behavior and potential for forming stable compounds with desired properties. These studies are fundamental for the design and development of new compounds with improved biological activities (Jing, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5OS/c1-5-7-20-26-27-24-29(20)28-21(18-11-9-17(6-2)10-12-18)22(31-24)23(30)25-19-13-8-15(3)14-16(19)4/h8-14,21-22,28H,5-7H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXHVGWJMLBBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2961622.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2961623.png)


![5,5-Dimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2961628.png)



![4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2961633.png)

![6-[4-(Dimethylamino)benzylidene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B2961636.png)

